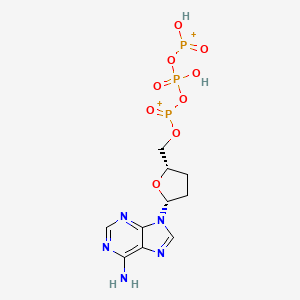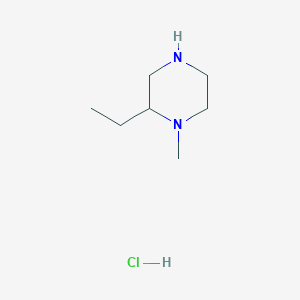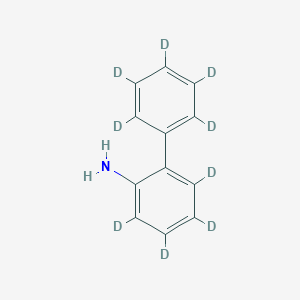
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds contain a glycerophosphocholine moiety attached to a fatty acyl chain through an ether bond. This compound is known for its role as a platelet-activating factor (PAF) antagonist, which makes it significant in various biological and medical research applications .
Chemical Reactions Analysis
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified glycerophosphocholine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lipid interactions and membrane dynamics. In biology, it is used to investigate the role of PAF in various cellular processes, including inflammation and immune response. In medicine, it is explored for its potential therapeutic applications in treating conditions related to PAF dysregulation, such as asthma and cardiovascular diseases. In industry, it is used in the development of novel drug delivery systems and as a biochemical reagent in various assays .
Mechanism of Action
The mechanism of action of 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine involves its ability to modulate the action of PAF by hydrolyzing the sn-2 ester bond to yield the biologically inactive lyso-PAF . This action is specific to substrates with a short residue at the sn-2 position, making it a selective and effective PAF antagonist . The molecular targets and pathways involved in this mechanism include PAF receptors and associated signaling pathways that regulate inflammatory and immune responses .
Comparison with Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine is unique compared to other similar compounds due to its specific structure and function as a PAF antagonist. Similar compounds include 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine and other monoalkylglycerophosphocholines . These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific role as a PAF antagonist .
Properties
IUPAC Name |
(2-acetyloxy-3-hexadecoxypropyl) 6-(trimethylazaniumyl)hexyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
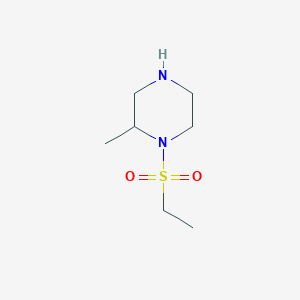
![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
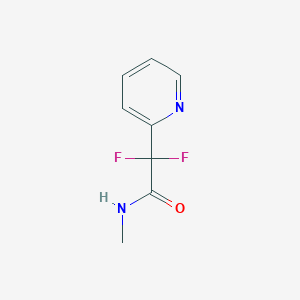
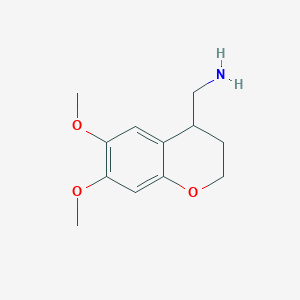


![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
